MBDB (hydrochloride)

概要

説明

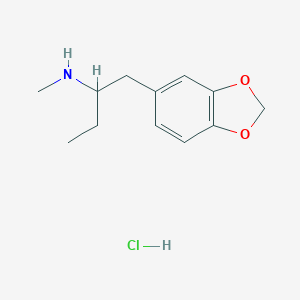

N-Methyl-1,3-benzodioxolylbutanamine hydrochloride, commonly known as MBDB (hydrochloride), is a psychoactive compound that belongs to the class of entactogens. It is structurally related to methylenedioxymethamphetamine (MDMA), differing only by the substitution of an ethyl group for a methyl group at the alpha-carbon. MBDB (hydrochloride) is known for its ability to inhibit monoamine uptake, leading to effects similar to those of MDMA, including euphoria and mild stimulation .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of MBDB (hydrochloride) typically involves the following steps:

Formation of the Intermediate: The synthesis begins with the formation of the intermediate compound, 3,4-methylenedioxyphenyl-2-propanone, through the reaction of safrole with a suitable oxidizing agent.

Reductive Amination: The intermediate is then subjected to reductive amination with methylamine to form N-methyl-1,3-benzodioxolylbutanamine.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of MBDB (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, purification steps, and quality assurance to ensure the final product’s purity and consistency .

化学反応の分析

Types of Reactions

MBDB (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted aromatic compounds

科学的研究の応用

Chemical Research Applications

1. Reference Standard in Analytical Chemistry

MBDB (hydrochloride) is utilized as a reference standard in analytical chemistry. It aids in the identification and quantification of similar psychoactive compounds through techniques such as gas chromatography and high-performance liquid chromatography. This application is crucial for developing methods to detect and analyze entactogens in various samples.

2. Synthetic Chemistry

The synthesis of MBDB involves several steps, including the formation of intermediates and the conversion to its hydrochloride salt. This process is significant for researchers studying synthetic routes and optimizing production methods for psychoactive substances.

| Synthetic Route | Description |

|---|---|

| Formation of Intermediate | Reaction of safrole with an oxidizing agent to produce 3,4-methylenedioxyphenyl-2-propanone |

| Reductive Amination | Methylamine reacts with the intermediate to form N-methyl-1,3-benzodioxolylbutanamine |

| Hydrochloride Formation | The free base is converted to its hydrochloride salt using hydrochloric acid |

Biological Research Applications

1. Neurotransmission Studies

MBDB has been studied for its effects on monoamine neurotransmission in the brain. It inhibits the reuptake of serotonin, dopamine, and norepinephrine, leading to increased extracellular concentrations of these neurotransmitters. This mechanism underlies its psychoactive effects, similar to those observed with MDMA.

2. Behavioral Studies

Research indicates that MBDB produces distinct behavioral effects compared to classic stimulants or hallucinogens. In animal studies, subjects trained to recognize MBDB did not respond to traditional hallucinogens like LSD or stimulants like amphetamine, suggesting a unique pharmacological profile.

Medical Research Applications

1. Potential Therapeutic Uses

Although not widely adopted in clinical settings, MBDB is being investigated for potential therapeutic applications in treating psychological conditions characterized by social anxiety or emotional detachment. Its empathogenic properties may help enhance emotional well-being and foster social interactions.

2. Comparative Studies with Other Compounds

In comparative research, MBDB has been shown to have a lower potency than MDMA regarding serotonin reuptake inhibition. This characteristic may contribute to its milder effects and lower risk profile compared to other entactogens .

Forensic Science Applications

1. Toxicology and Drug Testing

MBDB (hydrochloride) plays a role in forensic analysis and toxicology studies. It is used to identify and quantify psychoactive substances in biological samples during drug testing procedures . The compound's detection can aid law enforcement agencies in understanding drug trends and patterns.

作用機序

MBDB (hydrochloride) exerts its effects by inhibiting the reuptake of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters, resulting in enhanced mood and stimulation. The compound primarily targets the serotonin reuptake transporter, leading to the release of stored serotonin from neuronal vesicles .

類似化合物との比較

MBDB (hydrochloride) is similar to other entactogens, such as:

Methylenedioxymethamphetamine (MDMA): Both compounds inhibit monoamine uptake, but MBDB has a slightly different molecular structure with an ethyl group instead of a methyl group at the alpha-carbon.

Methylenedioxyamphetamine (MDA): MDA is a primary amine with hallucinogenic properties, whereas MBDB has an N-methyl group and lacks significant hallucinogenic effects.

Mephedrone (4-MMC): A synthetic cathinone with stimulant and entactogenic effects, structurally different from MBDB but with some overlapping pharmacological properties .

MBDB (hydrochloride) is unique due to its specific structural modifications, which result in distinct pharmacological effects compared to other similar compounds.

生物活性

MBDB, or N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine, is a psychoactive compound structurally related to MDMA (3,4-methylenedioxymethamphetamine) and classified as an entactogen. This article explores the biological activity of MBDB (hydrochloride), focusing on its pharmacological effects, mechanisms of action, and comparative studies with other compounds.

MBDB is characterized by the following chemical formula and properties:

| Property | Details |

|---|---|

| Chemical Formula | C₁₂H₁₈ClNO₂ |

| Molecular Weight | 233.73 g/mol |

| CAS Number | 14545215 |

| Structure | MBDB Structure |

MBDB primarily acts as a monoamine transporter inhibitor. It exhibits significant affinity for serotonin (SERT) and norepinephrine transporters (NET), though its potency is lower than that of MDMA. The inhibition of these transporters leads to increased levels of neurotransmitters in the synaptic cleft, contributing to its psychoactive effects.

- Inhibition Potency : In comparative studies, MBDB has shown to be less potent than MDMA at both SERT and NET. For instance, studies demonstrated that MBDB's inhibition values were approximately 0.41 (0.07–1.90) for SERT and higher for NET compared to MDMA's more potent inhibition characteristics .

Subjective Effects

Clinical studies involving MBDB have reported effects similar to those of MDMA but with notable differences:

- Onset and Duration : Subjects noted that the onset of MBDB was slower and more subtle compared to MDMA, with effects lasting longer.

- Euphoria and Stimulation : Participants reported less euphoria and central nervous system (CNS) stimulation when using MBDB compared to MDMA, indicating a different subjective experience despite some overlapping effects .

Animal Studies

In animal models, MBDB has been shown to fully substitute for MDMA in drug discrimination tasks, suggesting symmetrical substitution between the two compounds. This indicates that while they share some pharmacological properties, the qualitative experience may differ due to variations in their action profile .

Comparative Studies

A study comparing the discriminative stimulus properties of MBDB and MDMA found that both compounds share certain properties distinct from traditional stimulants and hallucinogens. The study utilized a two-lever drug discrimination task with rats trained to differentiate between saline and drug administration. The results indicated that both compounds produced similar behavioral outcomes but differed in their stimulant-like effects .

Clinical Observations

An uncontrolled clinical study involving 14 subjects who had prior experience with psychotropic drugs administered doses of 150-200 mg of MBDB. The findings included:

- No hallucinogenic effects were reported.

- Participants described experiences akin to those with MDMA but emphasized the reduced intensity of effects.

This aligns with the understanding that while MBDB shares pharmacological characteristics with MDMA, it presents a unique profile that may be preferable for individuals seeking milder effects .

特性

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-methylbutan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-3-10(13-2)6-9-4-5-11-12(7-9)15-8-14-11;/h4-5,7,10,13H,3,6,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXXIXAVEJVYGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC2=C(C=C1)OCO2)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561483 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128767-12-4 | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-1,3-Benzodioxolylbutanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl-J hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32MEB99FFS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes MBDB's behavioral effects unique compared to other drugs like hallucinogens or stimulants?

A1: Research suggests that MBDB, along with similar compounds like MDMA, might not fit neatly into the traditional categories of hallucinogens or stimulants. In rat studies, animals trained to recognize the effects of MBDB did not respond to classic hallucinogens like LSD or mescaline, nor to typical stimulants like amphetamine. [] This unique response pattern suggests a distinct pharmacological profile, leading researchers to propose the term "entactogens" to describe this drug class. []

Q2: How does the structure of MBDB relate to its activity, and are there any analogs with similar effects?

A2: The study highlights the importance of the 3,4-methylenedioxyphenyl group and the (+)-stereoisomer configuration for MBDB's activity. Interestingly, compounds like 5,6-methylenedioxy-2-aminoindan and its N-methyl derivative, which share structural similarities with MDMA but lack neurotoxic potential, were also found to substitute for MBDB in the discrimination test. [] This finding suggests that the entactogenic effects can be separated from the neurotoxic properties, opening avenues for exploring safer analogs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。